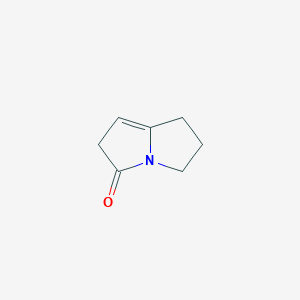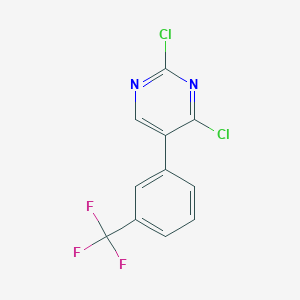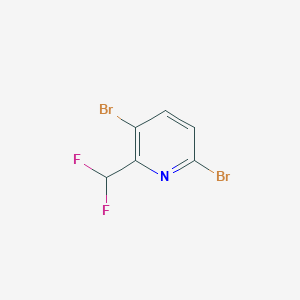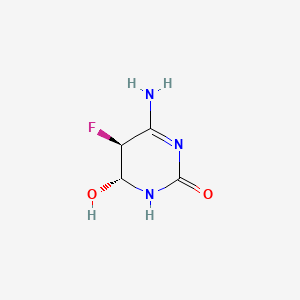![molecular formula C13H19ClFN B13092506 (2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride](/img/structure/B13092506.png)
(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and 2-methylpiperidine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of catalysts or reagents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods and quality control measures is essential to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens, acids, and bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-4-[(4-chlorophenyl)methyl]-2-methylpiperidine;hydrochloride
- (2R)-4-[(4-bromophenyl)methyl]-2-methylpiperidine;hydrochloride
- (2R)-4-[(4-methylphenyl)methyl]-2-methylpiperidine;hydrochloride
Uniqueness
(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, biological activity, and pharmacokinetics compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H19ClFN |
|---|---|
Poids moléculaire |
243.75 g/mol |
Nom IUPAC |
(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C13H18FN.ClH/c1-10-8-12(6-7-15-10)9-11-2-4-13(14)5-3-11;/h2-5,10,12,15H,6-9H2,1H3;1H/t10-,12?;/m1./s1 |
Clé InChI |
MTJZYQBZYMGPMP-CUVFJIIPSA-N |
SMILES isomérique |
C[C@@H]1CC(CCN1)CC2=CC=C(C=C2)F.Cl |
SMILES canonique |
CC1CC(CCN1)CC2=CC=C(C=C2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzenepentanoic acid, beta-[4-(9H-carbazol-9-yl)phenyl]-3,5-bis(1,1-dimethylethyl)-4-methoxy-delta-oxo-, sodium salt](/img/structure/B13092437.png)

![4-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092465.png)


![(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium](/img/structure/B13092483.png)

![1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13092493.png)
![Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13092505.png)


